Benzyl hept-6-yn-1-ylcarbamate

CAS No.:

Cat. No.: VC13681399

Molecular Formula: C15H19NO2

Molecular Weight: 245.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H19NO2 |

|---|---|

| Molecular Weight | 245.32 g/mol |

| IUPAC Name | benzyl N-hept-6-ynylcarbamate |

| Standard InChI | InChI=1S/C15H19NO2/c1-2-3-4-5-9-12-16-15(17)18-13-14-10-7-6-8-11-14/h1,6-8,10-11H,3-5,9,12-13H2,(H,16,17) |

| Standard InChI Key | VRNJEXKENOIZCR-UHFFFAOYSA-N |

| SMILES | C#CCCCCCNC(=O)OCC1=CC=CC=C1 |

| Canonical SMILES | C#CCCCCCNC(=O)OCC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is benzyl N-(hept-6-yn-1-yl)carbamate, reflecting its benzyl ester group linked to a carbamate moiety substituted with a hept-6-yn-1-yl chain. The molecular formula, C₁₅H₁₉NO₂, arises from the combination of a benzyl group (C₇H₇), a carbamate unit (O₂CNH), and a hept-6-yn-1-yl chain (C₇H₁₁). The molecular weight is 245.32 g/mol, calculated as follows:

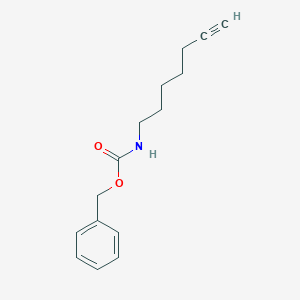

Structural Representation

The compound’s structure features:

-

A benzyl group (C₆H₅CH₂-) attached to the carbamate oxygen.

-

A hept-6-yn-1-yl chain (HC≡C-(CH₂)₅-) bonded to the carbamate nitrogen.

This configuration is represented in the SMILES notation as C#CCCCCCNC(=O)OCC1=CC=CC=C1, highlighting the alkyne terminus and aromatic ring. The InChI key (VRNJEXKENOIZCR-UHFFFAOYSA-N) further encodes its stereochemical and structural uniqueness.

Table 1: Key Identifiers of Benzyl Hept-6-yn-1-ylcarbamate

| Property | Value |

|---|---|

| IUPAC Name | Benzyl N-(hept-6-yn-1-yl)carbamate |

| CAS Number | 1314868-07-9 |

| Molecular Formula | C₁₅H₁₉NO₂ |

| Molecular Weight | 245.32 g/mol |

| SMILES | C#CCCCCCNC(=O)OCC1=CC=CC=C1 |

| InChI Key | VRNJEXKENOIZCR-UHFFFAOYSA-N |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via the reaction of benzyl chloroformate with hept-6-yn-1-amine under controlled conditions. A base such as triethylamine is employed to neutralize HCl byproducts, and the reaction typically proceeds in dichloromethane at ambient temperature1. The general equation is:

Yields depend on stoichiometric precision and purification methods, with column chromatography commonly used for isolation.

Industrial Manufacturing

Scaled production utilizes continuous-flow reactors to enhance efficiency and consistency. Automated systems optimize parameters such as temperature, residence time, and reagent ratios, minimizing byproducts like N,N-dialkylated carbamates or hydrolysis derivatives1. Post-synthesis, distillation or crystallization ensures compliance with pharmaceutical-grade purity standards.

Reactivity and Functional Transformations

Oxidation Reactions

The benzylic position undergoes oxidation with agents like KMnO₄/H⁺ to yield benzoic acid derivatives, while the alkyne terminus can be oxidized to ketones or carboxylic acids under strong conditions.

Reduction Pathways

Catalytic hydrogenation (H₂/Pd) reduces the alkyne to an alkane, producing benzyl heptylcarbamate, a saturated analog with distinct physicochemical properties.

Nucleophilic Substitutions

The carbamate group participates in substitutions with amines or alcohols, enabling modular derivatization. For example, reaction with ethanolamine generates hydroxyethylcarbamate derivatives, expanding utility in polymer chemistry1.

Applications in Scientific Research

Organic Synthesis

The compound serves as a precursor for heterocyclic frameworks, including quinolines and carbazoles, via cyclization strategies. Its alkyne group facilitates click chemistry applications, such as Huisgen cycloadditions, to construct complex architectures1.

Medicinal Chemistry

Preliminary studies suggest anti-inflammatory and antiproliferative activities, likely mediated by enzyme inhibition (e.g., cyclooxygenase-2 or kinase pathways). Structural analogs have been investigated in oncology scaffolds, though clinical data remain sparse.

Material Science

Incorporation into polyurethanes or epoxy resins enhances thermal stability and mechanical strength, leveraging the carbamate’s hydrogen-bonding capacity.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Tert-Butyl Hept-6-yn-1-ylcarbamate2

| Property | Benzyl Hept-6-yn-1-ylcarbamate | Tert-Butyl Hept-6-yn-1-ylcarbamate |

|---|---|---|

| Molecular Formula | C₁₅H₁₉NO₂ | C₁₂H₂₁NO₂ |

| Molecular Weight | 245.32 g/mol | 211.31 g/mol |

| Solubility | Moderate in DCM, THF | High in ethers, hydrocarbons |

| Stability | Sensitive to hydrolysis | More hydrolytically stable |

The benzyl variant’s aromatic group enhances π-π stacking in supramolecular applications, whereas the tert-butyl analog offers superior lipophilicity for lipid-based formulations.

Future Directions and Research Opportunities

Ongoing investigations focus on:

-

Targeted drug delivery: Conjugating the alkyne to azide-functionalized biomolecules.

-

Catalytic applications: As ligands in transition-metal complexes for asymmetric synthesis.

-

Biodegradable polymers: Exploiting carbamate cleavage under physiological conditions.

This comprehensive profile underscores benzyl hept-6-yn-1-ylcarbamate’s multifaceted role in contemporary chemistry, bridging fundamental research and industrial innovation. Collaborative efforts across disciplines will further elucidate its potential in addressing challenges in healthcare and materials engineering.

Footnotes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume